Ácido 4-terc-butil-2-nitrobenzoico

Descripción general

Descripción

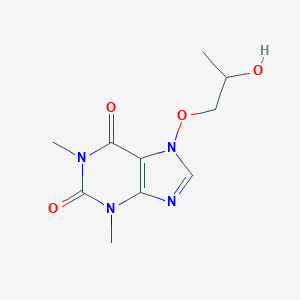

4-Tert-butyl-2-nitrobenzoic acid (TBNBA) is a synthetic organic compound with a wide range of applications in scientific research. It is an organic acid with a molecular formula of C9H11NO4 and is often used as a nitration reagent to modify the structure of organic compounds. TBNBA is also used as a catalyst in various chemical reactions, such as the synthesis of pharmaceuticals and other organic compounds. In addition, TBNBA has been found to have a number of biochemical and physiological effects, which has led to its use in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Estudios de RMN de complejos macromoleculares

El grupo terc-butilo se ha utilizado como sonda para estudios de RMN de complejos macromoleculares . En esta aplicación, los grupos terc-butilo se unieron a cisteínas únicas de fragmentos de sinaptotagmina-1, complexina-1 y las SNARE neuronales mediante reacción con ácido 5-(terc-butil-disulfaneyl)-2-nitrobenzoico (BDSNB), terc-butil-yodoacetamida o terc-butil-acrilato . Esta estrategia se utilizó para analizar los complejos presinápticos implicados en la liberación de neurotransmisores .

Síntesis de N-nitrosaminas

El nitrito de terc-butilo (TBN), que se puede derivar del ácido 4-terc-butil-2-nitrobenzoico, se ha utilizado para la síntesis de compuestos N-nitroso a partir de aminas secundarias en condiciones sin disolvente . Este método tiene un amplio alcance de sustratos, no requiere metal ni ácido, y permite un procedimiento de aislamiento fácil y excelentes rendimientos .

Impacto en las comunidades microbianas del suelo

El ácido benzoico, que se puede derivar del ácido 4-terc-butil-2-nitrobenzoico, se ha estudiado por su impacto en la composición y estructura de las comunidades microbianas del suelo . Esta investigación es importante para comprender cómo estos compuestos influyen en el metaboloma del tabaco a través de cepas funcionales clave, lo que lleva en última instancia a la inhibición del crecimiento, el desarrollo y la calidad de las hojas de tabaco <svg class="icon" height="16" p-id="1735" t="1709264788668" version="

Mecanismo De Acción

Target of Action

The primary targets of 4-Tert-butyl-2-nitrobenzoic acid are proteins with cysteine residues . The compound can attach to these residues, forming a tert-butyl group . This modification can significantly alter the protein’s function, providing a means of studying large biomolecular assemblies .

Mode of Action

4-Tert-butyl-2-nitrobenzoic acid interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom is removed from the benzylic position of the compound, resulting in a resonance-stabilized radical . This radical can then react with other molecules, leading to various downstream effects .

Biochemical Pathways

The compound’s action primarily affects the pathways involving the proteins it targets . For example, in the case of synaptotagmin-1 and complexin-1, two proteins involved in neurotransmitter release, the attachment of the tert-butyl group can influence the proteins’ interactions with other components of the presynaptic complex . This can, in turn, affect the overall process of neurotransmitter release .

Result of Action

The molecular and cellular effects of 4-Tert-butyl-2-nitrobenzoic acid’s action depend on the specific proteins it targets. For instance, when the compound targets synaptotagmin-1 and complexin-1, it can influence the formation of presynaptic complexes, potentially affecting the efficiency of neurotransmitter release .

Action Environment

The action, efficacy, and stability of 4-Tert-butyl-2-nitrobenzoic acid can be influenced by various environmental factors. For example, the presence of other reactive species can affect the compound’s reactivity . Additionally, factors such as pH and temperature can influence the compound’s stability and the rate at which it reacts with its targets .

Safety and Hazards

Direcciones Futuras

The future directions for the use of 4-Tert-butyl-2-nitrobenzoic acid could involve further exploration of its potential applications in various fields. For instance, its use as a probe for NMR studies of macromolecular complexes suggests potential applications in biochemical research . Additionally, its role as a modifier for alkyd resins and a polymerization regulator for polyesters suggests potential industrial applications .

Propiedades

IUPAC Name |

4-tert-butyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)7-4-5-8(10(13)14)9(6-7)12(15)16/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADEHDXGNQZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292749 | |

| Record name | 4-tert-butyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103797-19-9 | |

| Record name | 4-tert-butyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)

![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)